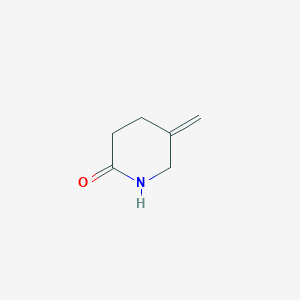
Bisisodiospyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisisodiospyrin can be synthesized through the oxidative coupling of diospyrin and isodiospyrin. The reaction typically involves the use of oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The purification of the compound can be achieved through column chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Bisisodiospyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives with enhanced biological activity.
Reduction: Hydroquinone derivatives with potential antioxidant properties.
Substitution: Halogenated naphthoquinones with modified chemical properties.
Scientific Research Applications
Bisisodiospyrin has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial strains, including Bacillus subtilis and Mycobacterium chelonae
Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: Studied for its role in inhibiting bacterial growth and biofilm formation.
Medicine: Potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of antibacterial coatings and materials.
Mechanism of Action
Bisisodiospyrin exerts its antibacterial effects by interfering with bacterial cell wall synthesis and disrupting cellular respiration . The compound targets bacterial enzymes involved in these processes, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed that this compound interacts with key proteins and enzymes essential for bacterial survival.
Comparison with Similar Compounds
Diospyrin: Another naphthoquinone derivative with antibacterial properties.
Isodiospyrin: A racemic isomer of diospyrin with similar biological activity.
Plumbagin: A naphthoquinone with known antibacterial and anticancer properties.
Comparison: Bisisodiospyrin is unique due to its tetrameric structure, which enhances its antibacterial activity compared to its dimeric counterparts, diospyrin and isodiospyrin . Additionally, this compound has shown higher minimum inhibitory concentrations (MIC) values, indicating its potency against a broader range of bacterial strains .
Properties
CAS No. |
30276-87-0 |
|---|---|
Molecular Formula |
C44H26O12 |
Molecular Weight |
746.7 g/mol |
IUPAC Name |
8-hydroxy-2-[8-hydroxy-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methyl-1,4-dioxonaphthalen-2-yl]-7-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C44H26O12/c1-15-9-21-27(49)13-19(41(53)35(21)43(55)33(15)31-17(3)11-29(51)37-23(45)5-7-25(47)39(31)37)20-14-28(50)22-10-16(2)34(44(56)36(22)42(20)54)32-18(4)12-30(52)38-24(46)6-8-26(48)40(32)38/h5-14,51-52,55-56H,1-4H3 |
InChI Key |
HIBRRCAYIWFCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O)C(=O)C(=CC2=O)C5=CC(=O)C6=C(C5=O)C(=C(C(=C6)C)C7=C8C(=O)C=CC(=O)C8=C(C=C7C)O)O |
melting_point |
320 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)


![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine](/img/structure/B13113942.png)


![5-Methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B13113979.png)



![4-[2,2-difluoro-4,6,10,12-tetramethyl-11-[4-(N-phenylanilino)phenyl]-8-[4-(trifluoromethyl)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B13114011.png)
